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Compound of Interest

Compound Name: Norfluorocurarine

Cat. No.: B1230234

Norfluorocurarine, a member of the structurally complex Strychnos family of indole alkaloids,
presents a significant challenge for synthetic chemists. Its intricate polycyclic framework has
inspired the development of elegant and efficient synthetic strategies. This guide provides a
comparative analysis of the prominent synthesis routes to norfluorocurarine and its close
structural analogs, with a focus on the key strategies, reaction efficiencies, and experimental
methodologies. The primary route discussed is the total synthesis of (x)-norfluorocurarine
developed by the Vanderwal group, which is compared with synthetic strategies for the closely
related and more widely studied alkaloid, strychnine, developed by the Magnus and Kuehne
groups.

Key Synthetic Strategies

The most direct total synthesis of norfluorocurarine was achieved by Vanderwal and
coworkers.[1][2] A cornerstone of their approach is a base-mediated intramolecular Diels-Alder
(IMDA) reaction of a tryptamine-derived Zincke aldehyde to rapidly construct the tetracyclic
core of the molecule.[1][2][3] This key transformation is followed by a Heck cyclization to
complete the pentacyclic framework.

In contrast, the syntheses of strychnine by the Magnus and Kuehne groups, while not targeting
norfluorocurarine directly, provide valuable insights into alternative approaches for
assembling the characteristic Strychnos scaffold. The Magnus synthesis features a
transannular oxidative cyclization of a stemmadenine-type intermediate to form the C and E
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rings.[1][4] The Kuehne synthesis employs a cationic rearrangement cascade of a tryptophan-

derived intermediate to construct the core structure.[2][5]

Comparative Data of Synthetic Routes

The following tables summarize the key quantitative data for the Vanderwal synthesis of

norfluorocurarine and the Magnus and Kuehne syntheses of strychnine, focusing on the

construction of the common polycyclic core.

Table 1: Vanderwal Synthesis of (x)-Norfluorocurarine[1]

Reagents and

Step Transformation . Yield (%)
Conditions
1 Allylation of Allyl bromide, K2CO3, o5
Tryptamine CHsCN, 80 °C
1-(2,4-
) Zincke Aldehyde Dinitrophenyl)pyridiniu 88
Formation m chloride, tryptamine
derivative, CH2Clz, rt
3 Intramolecular Diels- LiN(SiMes)2, THF, 65 75
Alder Cycloaddition °C
o Pd(OAc)2, P(o-tol)s,
4 Heck Cyclization 68
EtsN, CHsCN, 80 °C
5 Deprotection Smlz, THF/MeOH, rt 85
Overall Yield ~40%

Table 2: Magnus Synthesis of (+)-Strychnine (Core Construction)[1][4]
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Reagents and

Step Transformation . Yield (%)
Conditions
Tryptamine, dimethyl
Pictet-Spengler P Y
1 ) 2-ketoglutarate, TFA, 78
Reaction
benzene, reflux
Dieckmann
2 ) NaH, THF, reflux 85
Condensation
3 Decarboxylation LiCl, DMSO, 150 °C 92
_ _ CICO2Me, NaH, THF;
Nine-membered Ring
4 ) then DBU, toluene, 65
Formation
reflux
Transannular
5 Hg(OAC)2, AcCOH, rt 55

Oxidative Cyclization

Table 3: Kuehne Synthesis of (-)-Strychnine (Core Construction)[2][5]

Reagents and

Step Transformation . Yield (%)
Conditions
(S)-Tryptophan methyl
1 Condensation/Cationi ester derivative, 2,4- 84
¢ Rearrangement hexadienal, CSA,
benzene, reflux
1. DIBAL-H, CH2Cl2
) Reduction and -78 °C; 2.
Cyclization NaBH(OACc)s, AcOH,
CH2Clz, rt
D-Ring Formation (via
3 Wieland-Gumlich Multiple steps -

aldehyde)

Experimental Protocols
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Vanderwal Synthesis: Key Intramolecular Diels-Alder
Cycloaddition[1]

To a solution of the Zincke aldehyde (1.0 eq) in anhydrous THF (0.01 M) at -78 °C under an
argon atmosphere was added a 1.0 M solution of lithium bis(trimethylsilyl)amide (LiN(SiMes)z2)
in THF (1.1 eq). The reaction mixture was stirred at -78 °C for 10 minutes and then warmed to
65 °C and stirred for 12 hours. The reaction was then cooled to room temperature and
guenched with saturated aqueous NH4Cl. The aqueous layer was extracted with ethyl acetate
(3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous

Na2SOa, filtered, and concentrated under reduced pressure. The residue was purified by flash
column chromatography on silica gel to afford the tetracyclic product.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic transformations in the
discussed routes.

Caption: Vanderwal's convergent synthesis of norfluorocurarine.
Caption: Magnus's linear approach to the Strychnos core.

Caption: Kuehne's enantioselective synthesis of strychnine.

Conclusion

The Vanderwal synthesis of norfluorocurarine stands out for its efficiency and convergency,
highlighted by the powerful intramolecular Diels-Alder reaction of a Zincke aldehyde. This
approach allows for the rapid assembly of the complex core structure in a limited number of
steps with a respectable overall yield. The syntheses of strychnine by Magnus and Kuehne,
while longer and employing different key strategies, demonstrate the versatility of approaches
to the Strychnos alkaloid family. The choice of a particular synthetic route will depend on
factors such as the desired stereochemical outcome, availability of starting materials, and
scalability. The detailed experimental protocols and comparative data presented here serve as
a valuable resource for researchers in the fields of organic synthesis and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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